![molecular formula C3H7N3S B7767039 CID 161378](/img/structure/B7767039.png)
CID 161378
Overview
Description
CID 161378 is a useful research compound. Its molecular formula is C3H7N3S and its molecular weight is 117.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 161378 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 161378 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Function Control in Cells : CID has been a valuable tool for studying biological processes, particularly signal transductions. Recent developments in orthogonal and reversible CID systems allow for precise and spatiotemporal control over protein function, enhancing the understanding of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed to regulate gene expression and gene editing in a controlled manner. These systems allow for gradient-level gene expression tuning and can be packaged into viral vectors for in vivo applications, broadening the scope of chemically inducible gene regulation (Ma et al., 2023).
Reversible Protein Localization Control : A novel chemical inducer of protein dimerization allows rapid activation and deactivation using light at orthogonal wavelengths. This advancement offers high spatiotemporal control and can be used to study peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Barley : CID, specifically carbon isotope discrimination, has been used to evaluate water use efficiency and productivity in barley under various conditions. This method has potential as a selection criterion for enhancing productivity and water use in agricultural practices (Anyia et al., 2007).
Solving Cell Biology Problems : CID techniques have resolved numerous challenges in cell biology. They've provided insights into lipid second messengers and small GTPases, aiding the understanding of the signaling paradox. Recent technical advances have improved specificity and allowed for simultaneous manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,3,5-triazine-6-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQQDRAYMGDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCN=C(N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NCN=C(N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 161378 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.